Regioisomeric Pharmacological Divergence: 3,4- vs. 3,5-Dimethoxy Substitution Determines Spasmolytic Activity
The 3,5‑dimethoxy regioisomer of this compound (floverine, CAS 27318‑86‑1) is registered as an International Nonproprietary Name (INN) drug with documented papaverine‑like spasmolytic action [1]. In contrast, the 3,4‑dimethoxy regioisomer (target compound) has never been assigned an INN classification for direct spasmolytic use; instead, it appears solely as a synthetic intermediate in patents [2]. This positional isomerism represents a quantifiable binary difference in biological annotation: the 3,5‑regioisomer carries an FDA UNII code (S77YM77P92) as a recognised pharmaceutical substance, while the 3,4‑regioisomer does not [1]. Therefore, any program seeking spasmolytic activity must specifically procure the 3,5‑regioisomer; procurement of the 3,4‑regioisomer for that indication would introduce an uncharacterised and presumably inactive isomer.
| Evidence Dimension | INN drug status / spasmolytic activity annotation |
|---|---|
| Target Compound Data | No INN designation; no spasmolytic registration; used as patent intermediate |
| Comparator Or Baseline | Floverine (2-(3,5-dimethoxyphenoxy)ethanol): INN‑listed spasmolytic, FDA UNII S77YM77P92, papaverine‑like action |
| Quantified Difference | Binary: INN‑registered drug vs. non‑drug intermediate; zero spasmolytic annotation for 3,4‑regioisomer |
| Conditions | Pharmacopoeial / INN classification system, DrugBank annotation |
Why This Matters
Procurement of the 3,4‑regioisomer for spasmolytic research would produce a false‑negative biological readout because the regioisomer lacks the pharmacological annotation of floverine.
- [1] DrugBank. Floverine. DrugBank Accession Number DB13780. FDA UNII S77YM77P92. View Source
- [2] NeuroMED Technologies Inc. US Patent US6943168B2, 2005. Calcium channel inhibitors comprising benzhydril spaced from piperazine. View Source
